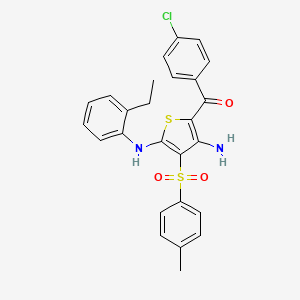

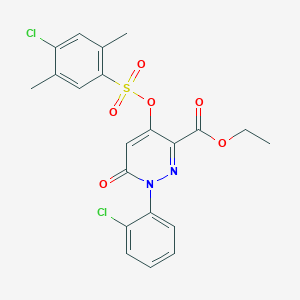

![molecular formula C13H9N5O2S2 B3018241 N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034404-05-0](/img/structure/B3018241.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that likely belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, typically characterized by the presence of a sulfur atom connected to two oxygen atoms and one nitrogen atom. This class of compounds has been extensively studied for their potential use in various therapeutic areas, including as anticancer, antibacterial, and insecticidal agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of amines and sulfonyl chlorides or through the reaction of amides with sulfonating agents. In the provided papers, similar sulfonamide compounds were synthesized using different starting materials and reaction conditions. For instance, paper describes the synthesis of novel benzene-sulfonamides with cytotoxic activity, starting from substituted thiazolyl amines and pyridyl benzene-sulfonamides. Paper details the synthesis of various sulfonamides incorporating thiazole and other heterocyclic moieties, starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. Paper reports the synthesis of pyrazole-sulfonamide derivatives from a benzoyl-phenyl-pyrazole precursor. These methods typically involve multiple steps, including condensation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a heterocyclic or aromatic ring. The heterocyclic rings, such as pyrazole, thiazole, and pyridine, contribute to the compound's biological activity by interacting with biological targets. The molecular structure is confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as mentioned in papers and . These techniques provide information about the functional groups, the framework of the molecule, and its purity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to synthesize a wide range of derivatives with different biological activities. The papers do not provide specific reactions for this compound, but they do discuss the synthesis and reactivity of related sulfonamide compounds. For example, paper describes the synthesis of sulfonamide-bearing thiazole derivatives, which could involve nucleophilic substitution reactions and the formation of new carbon-nitrogen and carbon-sulfur bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. The papers provided do not detail the physical and chemical properties of the specific compound , but they do report biological activities, which suggest good solubility and stability under physiological conditions, as these are prerequisites for bioactivity. For instance, paper reports significant cytotoxic activity against cancer cell lines, and paper discusses the insecticidal potential against Spodoptera littoralis, indicating that the compounds are biologically active and stable enough to exert their effects.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been identified as an efficient catalyst for synthesizing various heterocyclic compounds, demonstrating the utility of sulfonamide derivatives in facilitating organic reactions under aqueous and environmentally benign conditions. This highlights the role of sulfonamide compounds in green chemistry and catalysis (Khazaei et al., 2015).

Antimicrobial Activity

Research on sulfonamide-based heterocycles has shown significant antimicrobial properties, with various compounds being synthesized for potential use as antibacterial agents. The synthesis of new heterocycles based on sulfonamide structures has led to compounds with promising antimicrobial activities, suggesting the potential of such compounds in developing new antibiotics or antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

Pyrazole-sulfonamide derivatives have been designed and synthesized, with some showing promising antiproliferative activities against cancer cell lines. This research avenue underscores the potential of sulfonamide derivatives in cancer therapy, highlighting their utility in designing novel anticancer agents (Mert et al., 2014).

Insecticidal Applications

A study on bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrates the application of sulfonamide compounds in agriculture. These compounds showed potent toxic effects, suggesting their utility in pest management strategies (Soliman et al., 2020).

Mécanisme D'action

Target of Action

The compound N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Other activities include HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligands , and antimicrobial agents .

Mode of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it is likely that it acts as an antimetabolite in purine biochemical reactions . This means it may interfere with the synthesis of nucleic acids, disrupting the growth and proliferation of cells, particularly rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with purine biochemical reactions suggests it may affect multiple biochemical pathways. For instance, as an HMG-CoA reductase inhibitor, it could impact cholesterol biosynthesis . As a COX-2 selective inhibitor, it might influence the synthesis of prostaglandins, which are involved in inflammation and pain responses . As an AMP phosphodiesterase inhibitor, it could affect cyclic AMP levels, influencing a variety of cellular processes .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its potential roles as an antimetabolite and inhibitor of various enzymes, it could lead to the disruption of cell growth and proliferation, potentially leading to cell death . This could be particularly effective in the case of cancer cells, which often exhibit rapid and uncontrolled growth .

Propriétés

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCDMEPOTQCIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

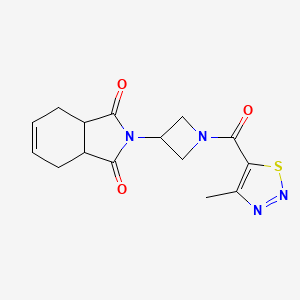

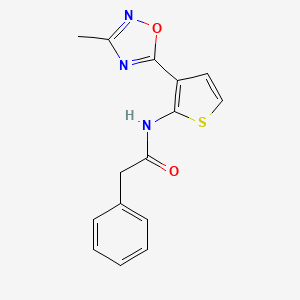

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)

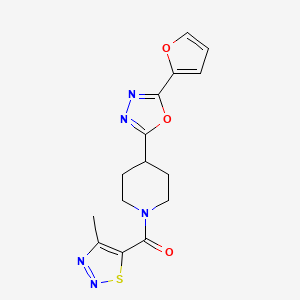

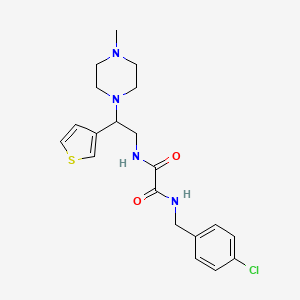

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)

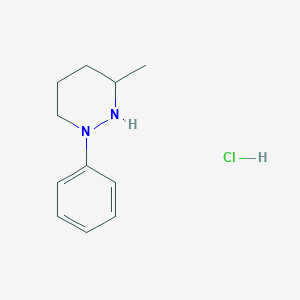

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)